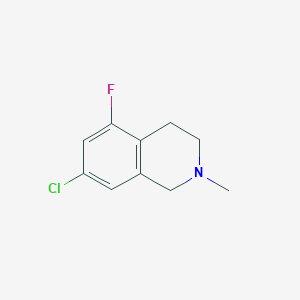

7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

描述

7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a halogenated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines (THIQs) are heterocyclic compounds with a fused benzene and piperidine ring, widely studied for their pharmacological and chemical properties.

属性

IUPAC Name |

7-chloro-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN/c1-13-3-2-9-7(6-13)4-8(11)5-10(9)12/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSALBPDVUFHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Multi-step Synthesis via Bischler–Napieralski Cyclization and Catalytic Hydrogenation

- Step 1: Preparation of N-[2-(4-chlorophenyl)ethyl]acetamide or N-[2-(5-fluorophenyl)ethyl]acetamide as starting materials, which can be synthesized from corresponding substituted phenylethylamines.

- Step 2: Cyclization using Bischler–Napieralski reaction conditions (e.g., phosphorus oxychloride or trifluoromethanesulfonic anhydride with 2-chloropyridine) to form dihydroisoquinoline intermediates.

- Step 3: Catalytic hydrogenation or asymmetric transfer hydrogenation (ATH) to reduce the dihydroisoquinoline to the tetrahydroisoquinoline core with control over stereochemistry.

- Step 4: Reductive amination or further functional group manipulations to install the methyl group at position 2.

This approach was demonstrated in related compounds such as 1-methyl-7-chloro-1,2,3,4-tetrahydroisoquinoline and 1-methyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline with yields ranging from 66% to 98% depending on substituents and reaction conditions.

Use of Oxirane Derivatives and Nucleophilic Substitution

- Preparation of key intermediates involves reaction of tetrahydroisoquinoline derivatives with 3-substituted (oxiran-2-yl)methyl 4-toluenesulfonate derivatives.

- Reaction conditions typically involve potassium iodide in dry N,N-dimethylformamide at 0°C followed by heating at 40°C for 24 hours.

- Subsequent superbase-induced reaction with butyllithium and diisopropylamine at −78°C enables ring-opening and functionalization.

- This method allows regio- and diastereoselective preparation of substituted tetrahydroisoquinolines, including chloro and fluoro derivatives, with yields up to 98% (see Table 1 below).

| Entry | Reactant (Tosylate) | R3 Substituent | R4 Substituent | Yield (%) | Product Description |

|---|---|---|---|---|---|

| 11 | 5 | 5-Cl | H | 91 | 7-chloro substituted tetrahydroisoquinoline |

| 4 | 5 | 5-F | H | 81 | 5-fluoro substituted tetrahydroisoquinoline |

| 13 | 5 | 7-Cl | H | 87 | 7-chloro substituted tetrahydroisoquinoline |

(Note: Tosylate 5 refers to the oxiran-2-ylmethyl 4-toluenesulfonate derivatives used in the reaction)

Stepwise Reduction and Functional Group Manipulation

- Starting from N-[2-(4-chlorophenyl)ethyl]acetamide, oxalyl chloride and aluminum chloride mediated cyclization forms oxazoloisoquinolinone intermediates.

- Acidic hydrolysis and reduction with sodium borohydride yield the tetrahydroisoquinoline with chloro substitution.

- Fluoro substitution at position 5 can be introduced similarly by using fluoro-substituted phenylethylacetamide precursors.

- Methylation at position 2 is achieved either by reductive amination or via methyl-substituted precursors.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bischler–Napieralski + ATH | Cyclization, catalytic hydrogenation | POCl3 or Tf2O, Ru-catalyst, H2 | 66–98 | High regioselectivity, stereocontrol | Multi-step, requires catalysts |

| Oxirane Derivative + Superbase | Nucleophilic substitution, ring opening | K I/DMF, BuLi/diisopropylamine | 81–98 | High yield, regio- and diastereoselective | Requires low temperatures, sensitive reagents |

| Oxalyl Chloride Cyclization + Reduction | Formation of oxazoloisoquinolinone, reduction | AlCl3, NaBH4, acidic hydrolysis | 70–90 | Straightforward, scalable | Multiple purification steps |

Research Findings and Notes

- The use of trifluoromethanesulfonic anhydride and 2-chloropyridine at low temperature is effective for dihydroisoquinoline formation, which is a crucial intermediate for further reduction to tetrahydroisoquinoline.

- Asymmetric transfer hydrogenation (ATH) using chiral Ru catalysts provides stereoselective access to chiral tetrahydroisoquinolines, which is essential for biological activity optimization.

- The oxirane-based method offers a versatile platform to introduce various substituents including chloro and fluoro groups with high regioselectivity and good yields, facilitating the synthesis of diverse analogs.

- The stepwise reduction method is well-documented in patents and provides a reliable route for industrial scale-up of chloro- and fluoro-substituted tetrahydroisoquinolines.

化学反应分析

Types of Reactions: 7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of fully saturated isoquinoline derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline derivatives.

科学研究应用

Medicinal Chemistry

Antidepressant Properties

Research has indicated that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects. Specifically, compounds structurally related to 7-chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline have been studied for their ability to modulate neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. These compounds may provide a novel approach to treating mood disorders.

Anticancer Activity

Studies have highlighted the potential of tetrahydroisoquinoline derivatives in anticancer therapies. For instance, the compound has shown promise in inhibiting tumor cell growth through mechanisms that may involve apoptosis induction and cell cycle arrest. The fluorine substitution at the 5-position is believed to enhance biological activity by improving metabolic stability and bioavailability.

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as cyclization and functional group modifications. Researchers have utilized this compound in multi-step synthetic pathways to create novel pharmaceuticals and bioactive compounds.

Chiral Synthesis

The compound has also been employed in chiral synthesis processes. The presence of stereogenic centers allows for the development of enantiomerically pure substances that are crucial in pharmacology. The ability to selectively synthesize one enantiomer over another can significantly impact the efficacy and safety profiles of drugs.

Case Study 1: Antidepressant Research

A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydroisoquinolines exhibited significant antidepressant-like effects in animal models. The research focused on the modulation of serotonin receptors and provided insights into the neurochemical pathways involved .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of tetrahydroisoquinoline derivatives and tested their anticancer properties against various cancer cell lines. The results indicated that certain derivatives showed potent inhibitory effects on cell proliferation and induced apoptosis through mitochondrial pathways .

Summary Table of Applications

作用机制

The mechanism of action of 7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity towards its targets.

相似化合物的比较

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Functional Group Influence

- This aligns with halogenated THIQs like 5-Trifluoromethyl-THIQ () and 5-FEI (), where halogenation improves corrosion inhibition or molecular interactions . In contrast, CKD712 () uses hydroxyl groups to drive VEGF-mediated wound healing, highlighting how substituent polarity dictates biological pathways .

Steric and Positional Effects :

- The 2-methyl group in the target compound may introduce steric hindrance, altering receptor binding compared to unsubstituted analogs. For example, MPTP (), a THP derivative, lacks steric bulk at the 2-position but retains neurotoxic selectivity .

生物活性

7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1857921-55-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and enzyme inhibitory activities, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H11ClFN

- Molecular Weight : 199.65 g/mol

- Purity : 95% .

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7).

IC50 Values Against Cancer Cell Lines

In the context of anticancer activity, this compound exhibited an IC50 value of 10.53 µM against MCF-7 cells, indicating moderate potency compared to established chemotherapeutics like doxorubicin.

Enzyme Inhibition

In addition to its anticancer properties, the compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression and hormone regulation.

Aromatase Inhibition

Aromatase is an enzyme critical in estrogen biosynthesis and is a target for breast cancer treatment. The inhibitory activity of this compound was assessed in vitro.

The compound demonstrated significant aromatase inhibition with an IC50 value of 8.72 µM compared to letrozole's IC50 of 0.031 µM. This suggests that while it is less potent than letrozole, it may still contribute to therapeutic strategies targeting estrogen-dependent cancers.

Case Studies and Research Findings

Case Study: Anticancer Screening

In a systematic study on novel tetrahydroisoquinolines including the target compound, researchers found that modifications to the isoquinoline scaffold could enhance anticancer activity. The study emphasized structure–activity relationships (SAR) that could guide further development of more potent derivatives .

Research Findings on Biological Mechanisms

Research published in the Journal of Medicinal Chemistry has explored the mechanisms through which tetrahydroisoquinolines exert their biological effects. It was noted that these compounds might induce apoptosis in cancer cells via mitochondrial pathways and modulate signaling pathways involved in cell proliferation .

常见问题

Q. What are the common synthetic routes for 7-chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ), and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzaldehyde precursors with fluorinated amines. For example, describes a cyclization approach using sodium nitrite and cupric chloride under acidic conditions to introduce chloro substituents. Reaction optimization may involve adjusting temperature (e.g., 0–5°C for nitrosation), solvent polarity (toluene for crystallization), and stoichiometric ratios of intermediates. Yield improvements are often achieved via stepwise purification (e.g., diethyl ether extraction) .

Q. How can spectroscopic techniques (IR, NMR, MS) be used to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups like C-F (1000–1300 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds.

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., methyl group at δ ~1.2 ppm) and quaternary carbons. Aromatic protons in the isoquinoline core appear as multiplet signals (δ 6.5–8.0 ppm).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 239.6) and fragmentation patterns (loss of Cl or F groups). emphasizes the use of high-resolution MS for structural validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 7-chloro-5-fluoro-2-methyl-THIQ derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. To address this:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity as in ).

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude confounding impurities.

- Target-Specific Studies : Employ molecular docking (e.g., binding to GABAA receptors) to clarify mechanistic inconsistencies .

Q. How can X-ray crystallography and DFT calculations elucidate the conformational stability of 7-chloro-5-fluoro-2-methyl-THIQ?

- Methodological Answer :

- X-ray Crystallography : Resolve bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles (e.g., tetrahydro ring puckering). demonstrates this for a chloro-THIQ derivative, revealing intermolecular hydrogen bonds stabilizing the crystal lattice .

- DFT Calculations : Compare experimental data with theoretical models (B3LYP/6-31G* basis set) to validate electron density distributions and substituent effects on ring strain .

Q. What methodologies are used to study structure-activity relationships (SAR) for fluorinated and chlorinated THIQ analogs?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., replace Cl with Br or F with CF3) using methods from .

- Biological Screening : Test analogs against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorescence polarization assays.

- QSAR Modeling : Corrogate electronic parameters (Hammett σ) with activity data to predict optimal substituent positions .

Q. How can conflicting solubility and stability data in different solvent systems be reconciled?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods () in buffers (pH 1–10) and polar aprotic solvents (DMSO, acetonitrile).

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. highlights hydrolysis risks in acidic media, necessitating lyophilized storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。